molecular formula C8H4Br2FN B1447359 4,5-Dibromo-2-fluorophenylacetonitrile CAS No. 1803716-94-0

4,5-Dibromo-2-fluorophenylacetonitrile

Cat. No. B1447359
M. Wt: 292.93 g/mol
InChI Key: BEIBZGMOGZKLMA-UHFFFAOYSA-N
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Description

“4,5-Dibromo-2-fluorophenylacetonitrile” is a chemical compound with the molecular formula CHBrFN . It is a derivative of phenylacetonitrile, which is a type of organic compound that contains a phenyl group attached to an acetonitrile .


Molecular Structure Analysis

The molecular structure of “4,5-Dibromo-2-fluorophenylacetonitrile” consists of a phenyl ring with bromine atoms at the 4th and 5th positions and a fluorine atom at the 2nd position. The phenyl ring is also attached to an acetonitrile group .

Safety And Hazards

The safety data sheet for a related compound, 2-Bromo-4-fluorophenylacetonitrile, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It’s important to handle “4,5-Dibromo-2-fluorophenylacetonitrile” with similar caution until specific safety data is available.

properties

IUPAC Name

2-(4,5-dibromo-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-6-3-5(1-2-12)8(11)4-7(6)10/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIBZGMOGZKLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2-fluorophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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